Cas no 858764-35-9 (3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one)

3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one is a synthetic chromenone derivative characterized by its unique ether-substituted aromatic and heterocyclic structure. This compound exhibits potential biological activity due to its chromen-4-one core, which is often associated with pharmacological properties such as anti-inflammatory, antioxidant, or enzyme inhibitory effects. The presence of ethoxyphenoxy and prenyloxy (3-methylbut-2-enoxy) substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Its well-defined molecular structure allows for precise modification and study of structure-activity relationships. This compound is of interest in medicinal chemistry research for developing novel therapeutic agents or biochemical probes. Suitable for controlled laboratory use, it requires proper handling due to its synthetic organic nature.
3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one structure
858764-35-9 structure
Product Name:3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one
CAS No:858764-35-9
MF:C23H24O5
MW:380.433667182922
CID:5421027
PubChem ID:1754636
Update Time:2025-05-23

3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one
    • 4H-1-Benzopyran-4-one, 3-(2-ethoxyphenoxy)-2-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-
    • Inchi: 1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3
    • InChI Key: FWYROMLYKPDXCY-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=CC(OC/C=C(\C)/C)=CC=C2C(=O)C=1OC1=CC=CC=C1OCC

Computed Properties

  • Exact Mass: 380.16237386g/mol
  • Monoisotopic Mass: 380.16237386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 54Ų

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Additional information on 3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one

Introduction to 3-(2-Ethoxyphenoxy)-2-Methyl-7-(3-Methylbut-2-Enoxy)Chromen-4-One (CAS No. 858764-35-9)

3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one, with the CAS number 858764-35-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the chromenone class, which is known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the chromenone core and the substituents at various positions, contribute to its distinct properties and potential utility in drug development.

The chromenone scaffold is a well-studied motif in organic chemistry, often found in natural products with a wide range of biological activities. The presence of the 2-ethoxyphenoxy and 3-methylbut-2-enoxy substituents in 3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one imparts specific characteristics that make it an interesting candidate for further investigation. These substituents can influence the compound's solubility, stability, and interaction with biological targets, which are crucial factors in drug design and development.

Recent studies have explored the pharmacological properties of 3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound exhibits significant inhibitory activity against key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one has also been investigated for its antioxidant activity. Oxidative stress is a common underlying factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage. This dual action—anti-inflammatory and antioxidant—makes it a valuable candidate for further preclinical and clinical evaluation.

The structural versatility of 3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one also allows for the synthesis of various derivatives through targeted modifications. These derivatives can be designed to enhance specific biological activities or improve pharmacokinetic properties such as bioavailability and metabolic stability. For instance, researchers have synthesized analogs with modified substituents at the chromenone core to optimize their binding affinity to target proteins or receptors.

Clinical trials are an essential step in translating laboratory findings into therapeutic applications. While 3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one is still in the early stages of development, preclinical studies have shown promising results. Animal models have been used to evaluate its efficacy and safety profile, with positive outcomes indicating potential therapeutic benefits without significant adverse effects. These results provide a strong foundation for advancing this compound into human clinical trials.

In conclusion, 3-(2-Ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one (CAS No. 858764-35-9) is a promising compound with a unique chemical structure that offers multiple avenues for further research and development. Its anti-inflammatory and antioxidant properties make it a valuable candidate for drug discovery efforts aimed at addressing various diseases. Continued investigation into its biological activities, structural modifications, and clinical potential will likely yield important insights and advancements in medicinal chemistry and pharmaceutical science.

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